

An In-depth Technical Guide to the Physical Properties of Boc-Protected Aminoazepane

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Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-aminoazepane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its known physical characteristics, provides established experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

tert-Butyl 4-aminoazepane-1-carboxylate is a derivative of aminoazepane where the amino group at the 1-position of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, enabling selective reactions at other functional groups.

Quantitative Physical Properties

The known physical properties of tert-butyl 4-aminoazepane-1-carboxylate are summarized in the table below. It is important to note that while the racemic form is often described as a liquid at room temperature, chiral versions have been characterized as crystalline solids.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.31 g/mol	[2]
Physical Form	Liquid	[2]
Boiling Point	296 °C at 760 mmHg	[2]
Flash Point	133 °C	[2]
Melting Point	100-103 °C (for the (4R)-enantiomer)	[3]
Purity	≥95%	[2]

Solubility Profile

While extensive quantitative solubility data is not readily available in the literature, the solubility profile of tert-butyl 4-aminoazepane-1-carboxylate can be inferred from its structure and from data on related Boc-protected amines.

Solvent	Solubility	Reference(s)
Methanol	Moderately Soluble	[3]
Ethyl Acetate	Moderately Soluble	[3]
Dichloromethane	Moderately Soluble	[3]
Water	Sparingly Soluble	[3]

Experimental Protocols

The following sections detail standard experimental methodologies for the synthesis and characterization of tert-butyl 4-aminoazepane-1-carboxylate.

Synthesis Protocol: Reductive Amination of tert-Butyl 4-oxoazepane-1-carboxylate

A common route to tert-butyl 4-aminoazepane-1-carboxylate involves the reductive amination of the corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate[4].

Materials:

- tert-Butyl 4-oxoazepane-1-carboxylate
- Ammonium acetate or ammonia
- Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol or dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve tert-butyl 4-oxoazepane-1-carboxylate in the chosen solvent (e.g., methanol).
- Add an excess of the amine source (e.g., ammonium acetate).
- Stir the mixture at room temperature for a designated period to allow for imine formation.
- Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quench the reaction by the slow addition of water.
- Remove the organic solvent under reduced pressure.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-aminoazepane-1-carboxylate.

Characterization Protocols

NMR spectroscopy is a primary technique for structural confirmation.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

^1H NMR Analysis:

- Expected Chemical Shifts:
 - Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.
 - Azepane ring protons: A series of multiplets corresponding to the methylene protons of the azepane ring will be observed between δ 1.5 and 3.5 ppm.
 - NH_2 protons: A broad singlet for the amine protons, the chemical shift of which can vary depending on concentration and solvent.

^{13}C NMR Analysis:

- Expected Chemical Shifts:

- Boc group: Signals for the quaternary carbon (around δ 80 ppm), the carbonyl carbon (around δ 155 ppm), and the methyl carbons (around δ 28 ppm) are indicative of the Boc group.
- Azepane ring carbons: Signals for the carbon atoms of the azepane ring will appear in the aliphatic region of the spectrum.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation:

- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorption Bands:

- N-H stretch: A medium to weak absorption band in the region of 3300-3500 cm^{-1} corresponding to the primary amine.
- C-H stretch: Absorption bands in the region of 2850-3000 cm^{-1} due to the C-H bonds of the azepane ring and the Boc group.
- C=O stretch: A strong absorption band around 1680-1700 cm^{-1} characteristic of the carbamate carbonyl group.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique:

- Electrospray ionization (ESI) is a suitable method for this type of compound.

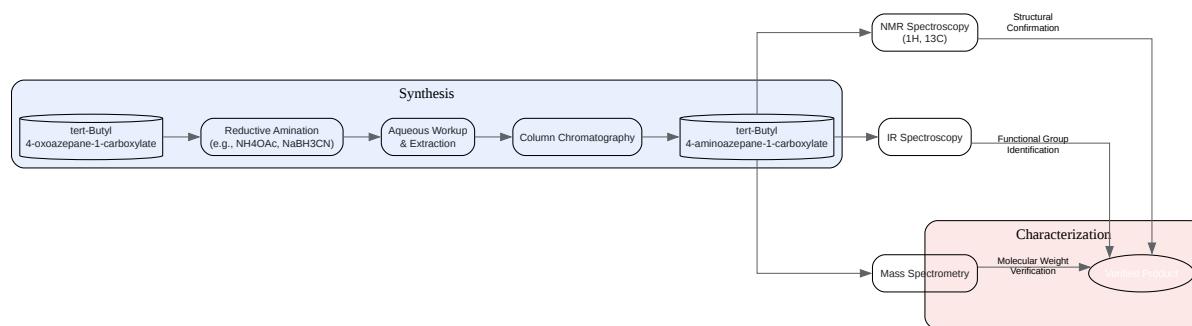
Expected Results:

- The mass spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 215.18.
- A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of tert-butyl 4-aminoazepane-1-carboxylate.

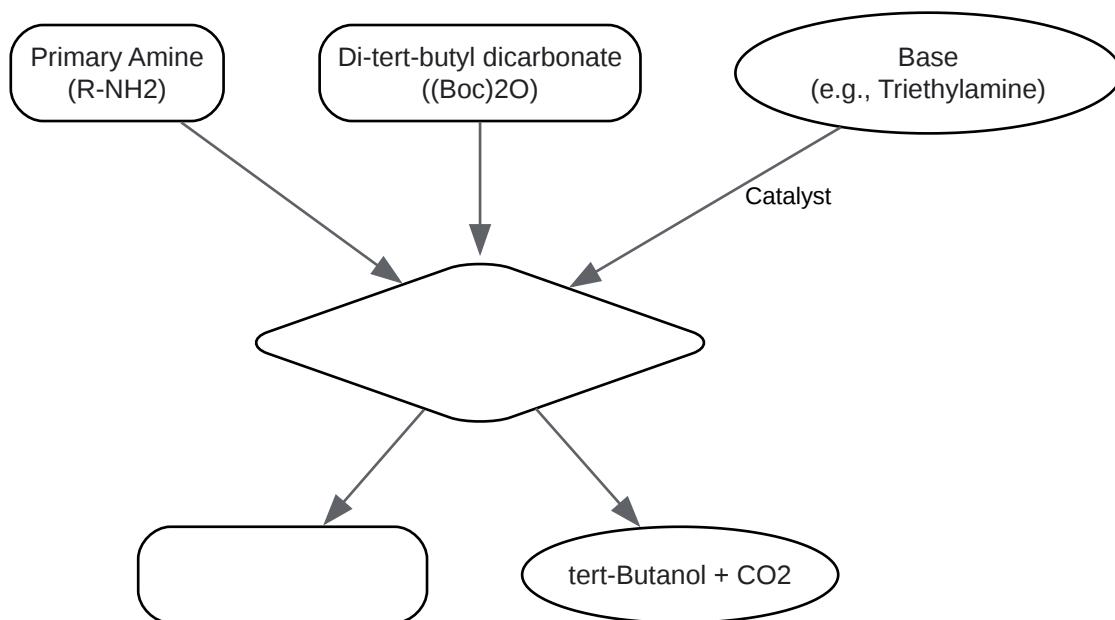


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Synthesis and Characterization Workflow

Logical Relationship: Boc Protection of an Amine

The following diagram illustrates the general principle of Boc protection of a primary amine, a fundamental transformation in the synthesis of compounds like tert-butyl 4-aminoazepane-1-carboxylate.

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Boc Protection of a Primary Amine

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